1-(2-(2-Ethoxyethoxy)ethoxy)butane
Overview
Description
1-(2-(2-Ethoxyethoxy)ethoxy)butane is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is used in various chemical applications due to its unique structure and properties .
Preparation Methods
The synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)butane typically involves the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the butanol molecule, forming the desired product . Industrial production methods often involve continuous processes with controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-(2-Ethoxyethoxy)ethoxy)butane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(2-(2-Ethoxyethoxy)ethoxy)butane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the preparation of various biological assays and experiments.
Medicine: It is investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethoxy)butane involves its interaction with molecular targets through its ethoxy groups. These interactions can affect the solubility and reactivity of the compound, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
1-(2-(2-Ethoxyethoxy)ethoxy)butane can be compared with other similar compounds such as:
1-(2-(2-Methoxyethoxy)ethoxy)butane: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
1-(2-(2-Propoxyethoxy)ethoxy)butane: This compound has propoxy groups, which can lead to different chemical and physical properties.
The uniqueness of this compound lies in its specific ethoxy group arrangement, which provides distinct solubility and reactivity characteristics .
Properties
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethoxy]butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-3-5-6-12-9-10-13-8-7-11-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGKMGIPAWMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192243 | |
Record name | 1-(2-(2-Ethoxyethoxy)ethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3895-17-8 | |
Record name | 1-(2-(2-Ethoxyethoxy)ethoxy)butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(2-Ethoxyethoxy)ethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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